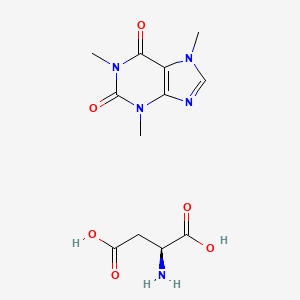
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities: (2S)-2-aminobutanedioic acid, commonly known as L-aspartic acid, and 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. L-aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins, while caffeine is a well-known stimulant found in coffee, tea, and various other beverages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
L-aspartic acid
Biosynthesis: L-aspartic acid is synthesized in living organisms through the transamination of oxaloacetate, a key intermediate in the citric acid cycle.
Chemical Synthesis: Industrially, L-aspartic acid can be synthesized through the ammonolysis of maleic anhydride, followed by hydrolysis.
-
Caffeine
Extraction: Caffeine is commonly extracted from natural sources such as coffee beans and tea leaves using organic solvents like dichloromethane or ethyl acetate.
Chemical Synthesis: Caffeine can also be synthesized from dimethylurea and malonic acid through a series of reactions involving methylation and cyclization.
Industrial Production Methods
L-aspartic acid: Industrial production of L-aspartic acid typically involves microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum.
Caffeine: Industrial production of caffeine often involves the extraction from natural sources, but synthetic methods are also employed, especially for pharmaceutical-grade caffeine.
Analyse Des Réactions Chimiques
Types of Reactions
-
L-aspartic acid
Oxidation: L-aspartic acid can undergo oxidative deamination to form oxaloacetate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in peptide bond formation.
-
Caffeine
Oxidation: Caffeine can be oxidized to form theobromine and other methylxanthines.
Reduction: It can be reduced to form dihydrocaffeine.
Substitution: Caffeine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
L-aspartic acid: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Caffeine: Common reagents include nitric acid for nitration and halogens like chlorine for halogenation.
Major Products
L-aspartic acid: Major products include oxaloacetate and various peptides.
Caffeine: Major products include theobromine, dihydrocaffeine, and various substituted xanthines.
Applications De Recherche Scientifique
Chemistry
L-aspartic acid: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Caffeine: Used as a standard in chromatography and as a model compound in various chemical studies.
Biology
L-aspartic acid: Plays a role in the urea cycle and neurotransmitter synthesis.
Caffeine: Studied for its effects on cellular metabolism and its role as a central nervous system stimulant.
Medicine
L-aspartic acid: Investigated for its potential in treating fatigue and depression.
Caffeine: Widely used as a stimulant and in the treatment of apnea in premature infants.
Industry
L-aspartic acid: Used in the production of biodegradable polymers and as a food additive.
Caffeine: Used in the beverage industry, pharmaceuticals, and cosmetics.
Mécanisme D'action
L-aspartic acid
Mechanism: Acts as an excitatory neurotransmitter in the central nervous system.
Molecular Targets: Binds to NMDA receptors and other glutamate receptors.
Caffeine
Mechanism: Acts as a central nervous system stimulant by blocking adenosine receptors.
Molecular Targets: Primarily targets A1 and A2A adenosine receptors, leading to increased release of neurotransmitters like dopamine and norepinephrine.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-aspartic acid: Similar compounds include L-glutamic acid and L-alanine.
Caffeine: Similar compounds include theobromine and theophylline.
Uniqueness
L-aspartic acid: Unique due to its role in the urea cycle and its ability to act as a neurotransmitter.
Caffeine: Unique due to its widespread use as a stimulant and its ability to cross the blood-brain barrier efficiently.
Propriétés
Numéro CAS |
52243-45-5 |
|---|---|
Formule moléculaire |
C12H17N5O6 |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C4H7NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-2(4(8)9)1-3(6)7/h4H,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Clé InChI |
ZOGVGYCIWMGUOZ-WNQIDUERSA-N |
SMILES isomérique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


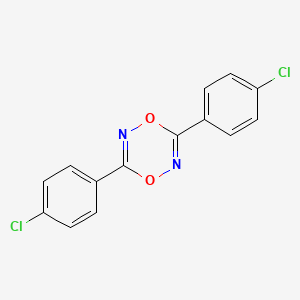
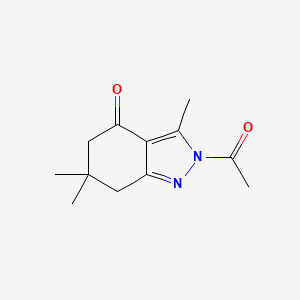
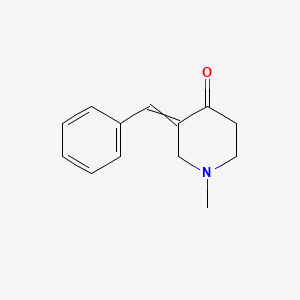
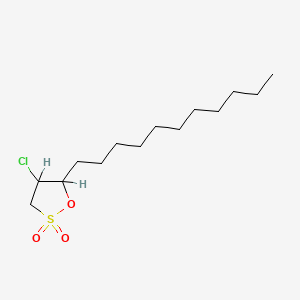
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

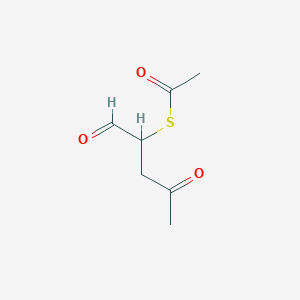
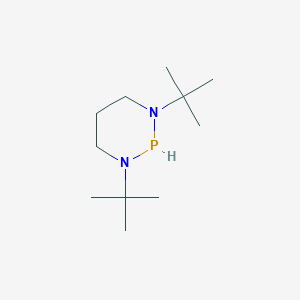
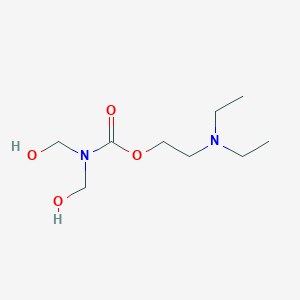
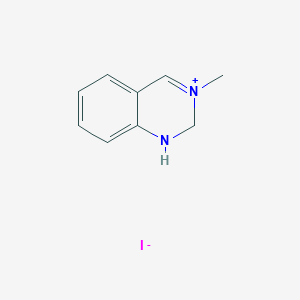
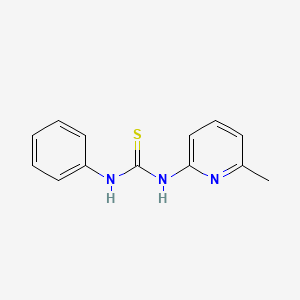
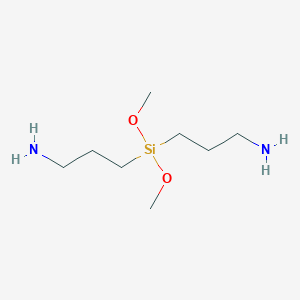

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
